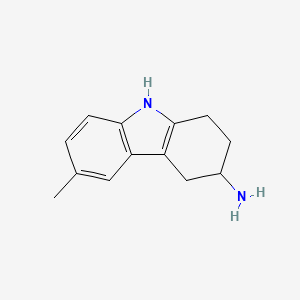

6-methyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine is a chemical compound with the molecular formula C13H16N2 It is a derivative of carbazole, a tricyclic aromatic compound, and features a methyl group and an amine group attached to the tetrahydrocarbazole structure

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the Fischer indole synthesis, where phenylhydrazine derivatives react with cyclohexanone in the presence of an acid catalyst to form the tetrahydrocarbazole core. Subsequent functionalization steps introduce the methyl and amine groups at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity of the final product.

Analyse Des Réactions Chimiques

Amine Functionalization Reactions

The primary amine at position 3 serves as a key site for chemical modifications:

Alkylation

Reaction with alkyl halides (e.g., methyl iodide) under basic conditions yields N-alkylated derivatives. For example:

6-Methyl-THC-3-amine+CH3IBase6-Methyl-N-methyl-THC-3-amine+HI

This reaction is critical for tuning steric and electronic properties in medicinal chemistry applications .

Acylation

Acetylation with acetyl chloride or acetic anhydride produces the corresponding amide:

6-Methyl-THC-3-amine+(CH3CO)2O→6-Methyl-N-acetyl-THC-3-amine+H2O

Acylated derivatives are often intermediates in drug design .

Schiff Base Formation

Condensation with aldehydes (e.g., benzaldehyde) generates imine derivatives:

6-Methyl-THC-3-amine+PhCHO→6-Methyl-N-benzylidene-THC-3-amine+H2O

These intermediates are precursors for further functionalization .

Electrophilic Aromatic Substitution (EAS)

The carbazole core undergoes EAS at positions activated by the methyl group:

| Reaction | Conditions | Position | Product |

|---|

Applications De Recherche Scientifique

Medicinal Chemistry

Pharmacological Potential:

6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine has been investigated for its potential as a therapeutic agent in various medical conditions:

- Neuroprotective Effects: Preliminary studies indicate that this compound may exhibit neuroprotective properties, making it a candidate for research into treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism involves modulation of oxidative stress and inflammation pathways in neuronal cells .

- Anticancer Activity: Research has shown that derivatives of this compound possess significant anticancer properties. For example, studies reported that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer), demonstrating its potential as an anticancer agent .

- Antimicrobial Properties: The compound has also shown efficacy against various bacterial strains and fungi. Its mechanism may involve disrupting cellular processes critical for microbial survival .

Biological Research

Biochemical Interactions:

The compound's unique structure allows it to interact with various biological molecules:

- Enzyme Modulation: It can bind to active sites on enzymes, leading to either inhibition or activation of their activity. This interaction can influence metabolic pathways and cellular functions .

- Gene Expression Regulation: By interacting with transcription factors, the compound may alter gene expression related to critical metabolic processes .

Material Science

Organic Electronics:

Due to its structural properties, this compound is being explored for applications in organic electronics:

- Fluorescent Probes: Derivatives of this compound can be modified to create fluorescent probes used in biological applications such as imaging and diagnostics.

Case Study 1: Anticancer Properties

A study synthesized several thioamide derivatives based on the carbazole scaffold and evaluated their cytotoxic effects against MCF-7 and HCT116 cell lines. The results indicated significant cytotoxicity and apoptosis induction in these cancer cells .

Case Study 2: Anti-prion Activity

Research focused on the anti-prion activity of 9-substituted derivatives revealed that certain modifications enhanced efficacy against transmissible spongiform encephalopathies (TSE). The most effective derivative exhibited an eightfold increase in potency compared to the lead compound .

Case Study 3: Antibacterial Activity

Structure-activity relationship studies identified specific modifications that improved the inhibition of CpxA phosphatase in E. coli, indicating potential applications in treating bacterial infections .

Data Table: Biological Activities of this compound Derivatives

| Activity Type | Compound Derivative | Target Cell Line/Organism | IC50/Effectiveness |

|---|---|---|---|

| Anticancer | Thioamide derivatives | MCF-7 | Significant cytotoxicity |

| Antibacterial | GJP14 derivative | E. coli | EC50 = 1.1 μM |

| Anti-prion | 9-substituted carbazole | TSE-infected cells | 8x more effective than lead |

| Neuroprotection | Various derivatives | Neuronal cell lines | Modulates oxidative stress |

Mécanisme D'action

The mechanism of action of 6-methyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the aromatic structure allows for π-π interactions with other aromatic compounds, which can affect various biochemical processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one

- 6-Methyl-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid

Uniqueness

6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine is unique due to the presence of both a methyl group and an amine group on the tetrahydrocarbazole structure. This combination of functional groups provides distinct chemical properties and reactivity compared to other similar compounds, making it valuable for specific applications in research and industry.

Activité Biologique

6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine is a compound that belongs to the carbazole family, characterized by its unique tetrahydrocarbazole structure which includes both a methyl group and an amine group. This compound has garnered attention due to its potential biological activities, particularly in the fields of cancer research and pharmacology.

The molecular formula for this compound is C₁₃H₁₆N₂. Its structure allows for various chemical reactions, including oxidation and substitution, which can lead to the formation of diverse derivatives with potentially enhanced biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific cellular targets. The amine group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the aromatic structure facilitates π-π interactions with other aromatic compounds, which can modulate various biochemical processes.

Anticancer Properties

Recent studies have highlighted the potential of this compound as an anticancer agent. One notable study demonstrated that a derivative of this compound (N-(3,4-dimethoxyphenethyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine) effectively inhibits bladder cancer progression by suppressing the YAP1/TAZ signaling pathway. This pathway is crucial for cell proliferation and survival in various cancers . The compound was shown to induce phosphorylation of LATS1 and subsequently inhibit the viability of bladder cancer cells both in vitro and in mouse models.

Other Biological Activities

The compound has also been investigated for its broader biological effects:

- Antimicrobial Activity : Similar carbazole derivatives have exhibited antibacterial and antifungal properties .

- Antiviral Potential : Research indicates that carbazole derivatives may possess antiviral activities against various viruses .

Case Study 1: Bladder Cancer Inhibition

A study published in Gastroenterology explored the effects of N-(3,4-dimethoxyphenethyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine on bladder cancer cells. The results showed a significant reduction in tumor growth in xenograft models when treated with this compound. The mechanism was linked to the inhibition of YAP1/TAZ signaling pathways which are often overactive in advanced bladder cancers .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of related tetrahydrocarbazole compounds. These studies revealed that certain derivatives exhibited strong inhibitory effects against both Gram-positive and Gram-negative bacteria as well as fungi. The findings suggest that structural modifications can enhance the efficacy of these compounds against microbial pathogens .

Comparison with Similar Compounds

To better understand the uniqueness of this compound, a comparison with similar compounds is essential.

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one | Carbazole derivative | Anticancer properties |

| 6-Methyl-2,3,4,9-tetrahydro-1H-carbazole | Carbazole | Antimicrobial and antiviral activity |

| 6-Methyl-2,3,4,9-tetrahydrocarbazole derivatives | Tetrahydrocarbazole | Diverse biological activities |

Propriétés

IUPAC Name |

6-methyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2/c1-8-2-4-12-10(6-8)11-7-9(14)3-5-13(11)15-12/h2,4,6,9,15H,3,5,7,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWTOHMWTBNGTEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC3=C2CC(CC3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.